2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide
Overview
Description
2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H8Cl2N2O2 . It is also known by the synonyms Ro 4808591 and 3-Pyridinecarboxamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C8H8Cl2N2O2) and molecular weight (235.07) . Additional properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Key Intermediates : 2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide is used in the synthesis of various key intermediates. For instance, its derivative, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, is a crucial intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component in dopamine and serotonin receptor antagonists (Horikawa, Hirokawa, & Kato, 2001).
Efficient Synthetic Routes : Efficient synthesis methods for producing compounds containing the this compound moiety have been developed. These methods emphasize regioselectivity and high yields, illustrating the compound's utility in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
Radiopharmaceuticals and Imaging
- Radioligand Synthesis : The compound is used in the synthesis of radioligands for medical imaging. For example, MK-1064, a radioligand synthesized from derivatives of this compound, is used in PET imaging to study orexin-2 receptors (Gao, Wang, & Zheng, 2016).
Chemical Research
Synthesis Improvement : Studies have been conducted to improve the synthesis of related compounds. For instance, research on 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, which shares a similar structure, has led to optimized reaction conditions and higher yield and purity (Song, 2007).
DNA Binding Studies : Derivatives of this compound, such as 2-methoxy-6-chloro-9-aminoacridine, have been studied for their interaction with DNA. These studies provide insights into hydrogen bonding in DNA base recognition, relevant in understanding genetic processes (Markovits, Gaugain, Barbet, Roques, & Le Pecq, 1981).
Conversion to N-Methoxy-N-Methylamides : The compound is involved in the conversion of carboxylic acids to N-methoxy-N-methylamides, a process significant in organic synthesis and pharmaceutical research (Sibi, Stessman, Schultz, Christensen, Lu, & Marvin, 1995).
Properties
IUPAC Name |
2,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-4-6(9)11-7(5)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSJBBWIKLORJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=C(C=C1)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.